molecular formula C14H14N2O3S B5728637 N-benzyl-4-(formylamino)benzenesulfonamide

N-benzyl-4-(formylamino)benzenesulfonamide

Cat. No.: B5728637
M. Wt: 290.34 g/mol
InChI Key: JQFZAAAPKBBALU-UHFFFAOYSA-N
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Description

N-benzyl-4-(formylamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The structure of this compound consists of a benzene ring substituted with a benzyl group, a formylamino group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(formylamino)benzenesulfonamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with a suitable sulfonyl chloride to form N-benzylbenzenesulfonamide.

    Formylation: The N-benzylbenzenesulfonamide is then subjected to formylation using formic acid or formyl chloride under acidic conditions to introduce the formylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(formylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.

    Reduction: The formylamino group can be reduced to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitrobenzenes, sulfonated benzenes.

Scientific Research Applications

N-benzyl-4-(formylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(formylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzenesulfonamide: Lacks the formylamino group but shares the benzyl and sulfonamide moieties.

    N-formylbenzenesulfonamide: Contains the formylamino and sulfonamide groups but lacks the benzyl group.

Uniqueness

N-benzyl-4-(formylamino)benzenesulfonamide is unique due to the presence of both the benzyl and formylamino groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as an anticancer and antimicrobial agent.

Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-11-15-13-6-8-14(9-7-13)20(18,19)16-10-12-4-2-1-3-5-12/h1-9,11,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFZAAAPKBBALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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